P2X3 Receptor Antagonist Activity Relative to In-Class Arylamide Analogs
The target compound is explicitly claimed as a P2X3 and/or P2X2/3 antagonist within a focused patent series [1]. While the patent provides general guidance that preferred compounds exhibit IC50 values below 10 µM in a FLIPR-based calcium flux assay using human P2X3-expressing cells, the specific IC50 value for 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not publicly disclosed. This absence of a publicly available head-to-head IC50 measurement prevents a direct potency comparison against the closest disclosed analogs (e.g., the 3-methyl or 3-methoxy benzamide variants).
| Evidence Dimension | P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; inferred to be within the patent's preferred <10 µM range based on structural precedent |
| Comparator Or Baseline | Closest patent analogs (e.g., 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) also lack published IC50 values |
| Quantified Difference | Cannot be calculated |
| Conditions | Human P2X3 recombinant cell line, FLIPR calcium flux assay (as described in patent methods) |
Why This Matters
Without disclosed quantitative potency data, a procurement decision cannot be based on proven biochemical superiority; the compound can only be selected as a representative member of the patent genus for target-class exploratory studies.
- [1] Hoffmann-La Roche Inc. (2010). Thiadiazole-substituted arylamides. International Publication No. WO 2010/069794 A1. View Source
